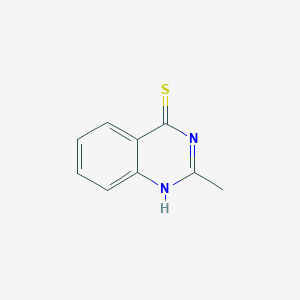

2-Methylquinazoline-4-thiol

概要

説明

2-Methylquinazoline-4-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing six-membered heterocyclic compounds known for their significant biopharmaceutical activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinazoline-4-thiol typically involves the reaction of anthranilic acid with amides. One common method includes the condensation of anthranilic acid with formamide, followed by cyclization and subsequent thiolation to yield this compound . Another approach involves the alkylation of 2-methylquinazoline-4-thione with alkylating agents such as propyl iodide in the presence of sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

化学反応の分析

Alkylation Reactions

The compound’s anion, generated using sodium hydride (NaH) , exhibits ambident nucleophilic behavior due to delocalized negative charge across the S₄, C₄, and N₃ atoms . Alkylation with propyl iodide proceeds at either the N₃ or S₄ center, depending on reaction conditions .

Key Factors Influencing Regioselectivity

-

Solvent : Protic solvents (e.g., ethanol) favor S₄-alkylation , while aprotic dipolar solvents (e.g., dimethyl sulfoxide) promote mixed N₃/S₄ alkylation.

-

Temperature : Higher temperatures (80–90°C) increase S₄-alkylation efficiency.

-

Alkylating agent : "Soft" alkylating agents like propyl iodide preferentially react at S₄ .

Table 1: Alkylation outcomes under varied conditions

| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Isomer Ratio (N₃/S₄) |

|---|---|---|---|---|

| Propyl iodide | Ethanol | 20–25 | 24 | S₄-100% |

| Propyl iodide | Dimethyl sulfoxide | 80–90 | 4 | S₄-60%, N₃-38% |

| Propyl iodide | Acetonitrile | 20–25 | 24 | S₄-62% |

Cyclization Reactions

2-Methylquinazoline-4-thione undergoes cyclization with o-chlorobenzoyl chloride in THF, forming fused heterocycles like 5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione . Steric hindrance from substituents can influence reaction progression .

Substitution and Functional Group Modifications

科学的研究の応用

Anticancer Applications

2-Methylquinazoline-4-thiol has been investigated extensively for its anticancer properties. Research indicates that compounds derived from quinazoline scaffolds exhibit potent activity against various cancer cell lines.

Case Studies

- VEGFR-2 Inhibition : A study demonstrated that derivatives of quinazoline compounds, including those related to this compound, showed significant in vitro anti-cancer activity against prostate cancer (PC3 cell line) with an IC50 of approximately 17.7 μM. These compounds were found to effectively inhibit VEGFR-2, a critical target in cancer therapy, with some derivatives exhibiting IC50 values as low as 0.34 μM .

- Hybrid Compounds : The synthesis of hybrid analogues combining this compound with other pharmacophores has led to enhanced anticancer activities. For instance, a hybrid compound designed by linking 2-methylquinazolin-4(3H)-one with indolin-2-one showed significant inhibition against multiple human cancer cell lines (A549, MCF-7, HeLa) with varying degrees of efficacy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound derivative | PC3 | 17.7 | VEGFR-2 inhibition |

| Hybrid analogue | MCF-7 | 32–63% inhibition | Microtubule disruption |

| Indolin-2-one hybrid | HeLa | 7.52 | Cell cycle arrest |

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound and its derivatives. The quinazoline scaffold has been shown to possess activity against various bacterial strains.

Case Studies

- Antibacterial Studies : A study indicated that certain quinazoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiol group in this compound contributes to its ability to disrupt bacterial cell membranes and inhibit growth .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, this compound has been explored for other pharmacological effects.

Case Studies

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through inhibition of specific pathways involved in inflammatory responses .

- CNS Disorders : Research indicates that quinazoline derivatives can also exhibit anticonvulsant properties, suggesting potential applications in treating central nervous system disorders .

作用機序

The mechanism of action of 2-Methylquinazoline-4-thiol involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell division and survival . The compound’s antibacterial and antifungal activities are likely due to its interference with essential cellular processes in microorganisms .

類似化合物との比較

Similar Compounds

6-Substituted Quinazoline-2-thiols: These compounds share a similar core structure but differ in the substitution pattern, which can affect their biological activities.

Quinazolinone Derivatives: These compounds have a similar quinazoline scaffold but with different functional groups, leading to varied pharmacological properties.

Uniqueness

2-Methylquinazoline-4-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities.

生物活性

2-Methylquinazoline-4-thiol is a derivative of quinazoline, a compound class known for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

This compound is characterized by the presence of a thiol (-SH) group at the 4-position of the quinazoline ring. This structural feature is pivotal for its biological interactions and pharmacological effects.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria. The mechanism is thought to involve disruption of cell wall synthesis and interference with DNA replication processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

| Klebsiella pneumoniae | Moderate |

| Aspergillus fumigatus | Low |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study highlighted its effectiveness against leukemia and breast cancer cell lines, with significant inhibition of cell growth observed.

Case Study: Anticancer Efficacy

A study conducted by researchers evaluated the compound's effectiveness against several cancer cell lines:

- Cell Lines Tested : CCRF-CEM (leukemia), MDA-MB-231 (breast cancer), SF-539 (CNS cancer)

- Results : The compound exhibited growth inhibition rates ranging from 31.50% to 47.41% across different cell lines, indicating promising anticancer activity.

Table 2: Anticancer Activity of this compound

| Cell Line | % Growth Inhibition |

|---|---|

| CCRF-CEM | 31.50% |

| MDA-MB-231 | 47.41% |

| SF-539 | 40.00% |

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Notably, it has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and metastasis.

Enzyme Inhibition Studies

Inhibition studies have shown that this compound can effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells. This inhibition leads to reduced availability of nucleotides necessary for DNA replication, thus contributing to its anticancer effects.

特性

IUPAC Name |

2-methyl-1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFMDBDLIURSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352470 | |

| Record name | 2-methylquinazoline-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-28-2 | |

| Record name | NSC35059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylquinazoline-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。